![molecular formula C32H55NO3 B13828656 (2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)
(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Morpholinylmethyl)delta-tocopherol is a synthetic derivative of delta-tocopherol, which is a form of vitamin E. This compound is characterized by the presence of a morpholinylmethyl group attached to the delta-tocopherol structure. Delta-tocopherol is known for its antioxidant properties, and the addition of the morpholinylmethyl group aims to enhance its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Morpholinylmethyl)delta-tocopherol typically involves the reaction of delta-tocopherol with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of 5-(4-Morpholinylmethyl)delta-tocopherol follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization, column chromatography, or distillation.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Morpholinylmethyl)delta-tocopherol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original tocopherol form.
Substitution: The morpholinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Delta-tocopherol and its reduced forms.
Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Morpholinylmethyl)delta-tocopherol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetic products and dietary supplements due to its enhanced stability and antioxidant activity.
Mecanismo De Acción
The mechanism of action of 5-(4-Morpholinylmethyl)delta-tocopherol involves its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The morpholinylmethyl group enhances the compound’s solubility and bioavailability, allowing it to interact more effectively with molecular targets such as lipid membranes and proteins. The pathways involved include the inhibition of lipid peroxidation and the activation of cellular antioxidant defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Delta-Tocopherol: The parent compound with similar antioxidant properties but lower solubility and bioavailability.
Alpha-Tocopherol: Another form of vitamin E with higher antioxidant activity but different biological effects.
Gamma-Tocopherol: Known for its anti-inflammatory properties and distinct mechanism of action.
Uniqueness
5-(4-Morpholinylmethyl)delta-tocopherol is unique due to the presence of the morpholinylmethyl group, which enhances its chemical stability, solubility, and bioavailability compared to other tocopherols. This modification allows for more effective interaction with biological targets and improved therapeutic potential.
Propiedades
Fórmula molecular |
C32H55NO3 |
|---|---|
Peso molecular |
501.8 g/mol |
Nombre IUPAC |
(2R)-2,8-dimethyl-5-(morpholin-4-ylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25-,26-,32-/m1/s1 |
Clave InChI |
NHGONPYIGRKKFZ-ZAOJZYTHSA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)CN3CCOCC3)O |
SMILES canónico |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


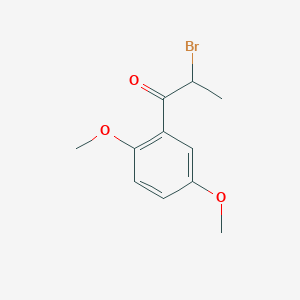
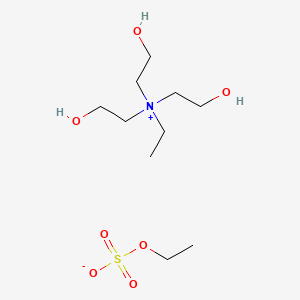
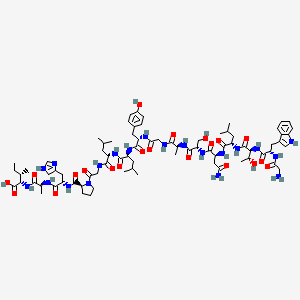
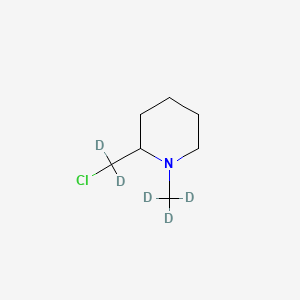
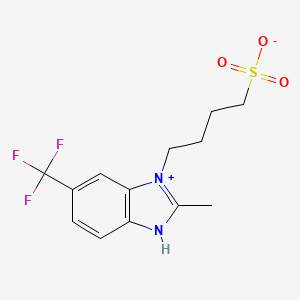
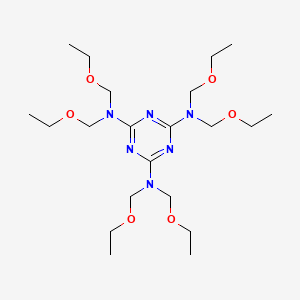
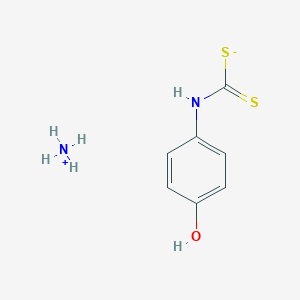
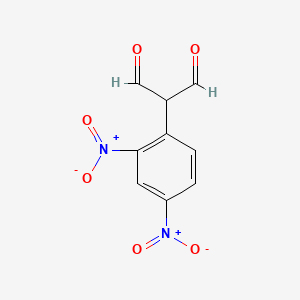

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)
